

# Introduction: Unveiling Draflazine, a Potent Modulator of Adenosine Signaling

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## Compound of Interest

Compound Name: Draflazine, (S)-

CAS No.: 138681-29-5

Cat. No.: B13439037

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Draflazine, also known by its research code R-75231 (for the racemic mixture) and specifically as (-)-R-75231 or R-88021 for the active enantiomer, is a high-affinity, selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1] This transporter, encoded by the SLC29A1 gene, is a critical gateway for the bidirectional movement of nucleosides like adenosine across cell membranes.[2] By potently blocking this transporter, Draflazine effectively increases the extracellular concentration of endogenous adenosine, a purine nucleoside that plays a profound role in cellular signaling across cardiovascular, nervous, and immune systems.[3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of Draflazine's chemical and pharmacological properties. We will delve into its mechanism of action, provide field-proven experimental protocols for its study, and discuss its application as a powerful research tool and its journey as a potential therapeutic agent. The focus will be on the causality behind its effects and the experimental designs used to validate its function.

## Chemical Identity and Physicochemical Properties

The precise identification and physical characteristics of a compound are foundational to its application in research. Draflazine is a structurally complex small molecule with specific stereochemical properties that are crucial to its biological activity. The (-)-enantiomer, Draflazine (R-88021), is significantly more potent than its (+)-enantiomer (R-88016).[5] For instance, in displacing [3H]nitrobenzylthioinosine from human erythrocytes, the (-)-enantiomer is approximately 40 times more potent than the (+)-enantiomer.[5]

Identifier	Value	Reference
IUPAC Name	1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide	[6]
Synonyms	R-75231 (racemate), (-)-R-75231, Draflazine, R-88021	[6]
CAS Number	138681-29-5 (Draflazine); 120770-34-5 (Racemic R-75231)	[6]
Molecular Formula	C <sub>30</sub> H <sub>33</sub> Cl <sub>2</sub> F <sub>2</sub> N <sub>5</sub> O <sub>2</sub>	[6]
Molecular Weight	604.52 g/mol	[6]
Physical Form	White to beige powder	
Solubility	DMSO (2 mg/mL)	

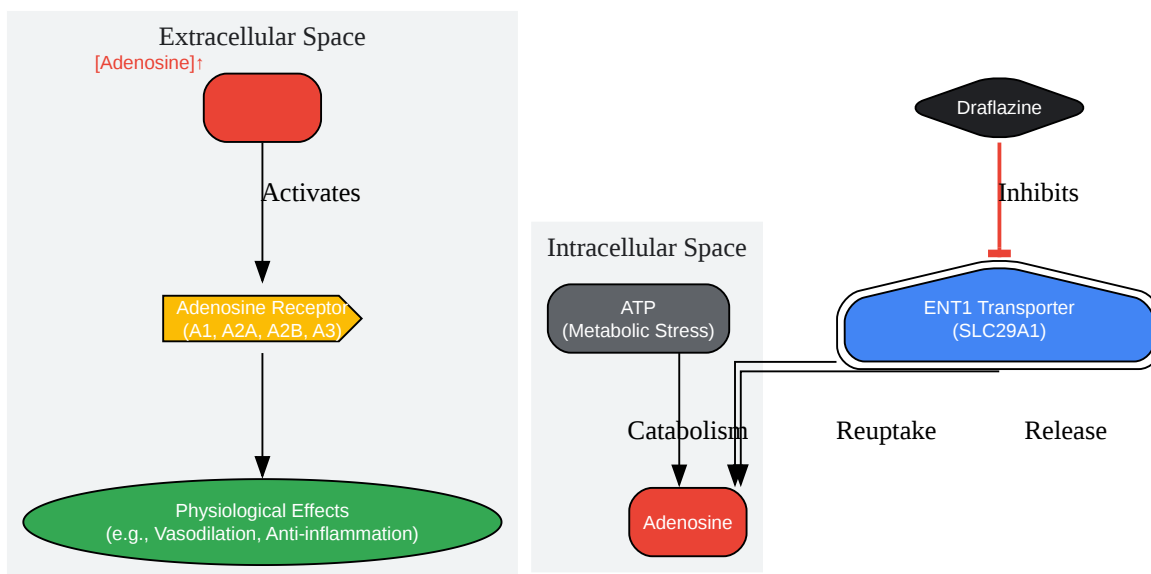
## Pharmacological Profile: Mechanism of Action

The primary pharmacological action of Draflazine is the potent and highly selective inhibition of the ENT1 transporter. ENT1 is responsible for clearing adenosine from the extracellular space, thereby terminating its signaling effects on cell surface adenosine receptors (A<sub>1</sub>, A<sub>2a</sub>, A<sub>2β</sub>, A<sub>3</sub>). [3]

Causality of Action:

- **Adenosine Release:** Under conditions of metabolic stress, such as ischemia or inflammation, intracellular ATP is catabolized, leading to an increased production and release of adenosine into the extracellular space.
- **ENT1-Mediated Reuptake:** The ENT1 transporter rapidly transports this extracellular adenosine back into the cell, keeping its ambient concentration low.
- **Draflazine-Mediated Inhibition:** Draflazine binds to the ENT1 transporter with high affinity, physically obstructing the passage of adenosine.[7] This blockade leads to a sustained accumulation of adenosine in the extracellular milieu.
- **Enhanced Receptor Signaling:** The elevated adenosine concentration results in enhanced and prolonged activation of adenosine receptors on the cell surface, triggering downstream physiological effects such as vasodilation, anti-inflammatory responses, and inhibition of platelet aggregation.[5]

Draflazine's utility stems from its selectivity; it is 370-fold more selective for ENT1 over the other major equilibrative transporter, ENT2 (SLC29A2). This specificity allows researchers to dissect the specific roles of ENT1 in physiological and pathological processes.



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Draflazine's Mechanism of Action.

## Key Applications & In Vitro Experimental Protocols

Draflazine's mechanism makes it a valuable tool for studying adenosine signaling in various therapeutic areas. Below are key applications with validated, step-by-step protocols.

### Application 1: Cardioprotection Research

**Expertise & Rationale:** Adenosine is a well-established endogenous cardioprotectant, particularly during ischemic events. By inhibiting its reuptake, Draflazine can potentiate these protective effects. A critical requirement for a cardioprotective agent is the absence of negative inotropic (contractility-reducing) effects. The following protocols validate both Draflazine's target engagement in cardiac tissue and its functional safety profile.[7]

This protocol determines the binding affinity ( $K_i$ ) of Draflazine for the ENT1 transporter in human myocardial tissue membranes.

- Membrane Preparation: Homogenize human ventricular tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed (e.g., 1,000 x g) to remove debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in a fresh buffer to a known protein concentration.
- Assay Setup: In a 96-well plate, add, in order:
  - Assay buffer.
  - A range of concentrations of Draflazine (or other unlabeled competitor).
  - A fixed, low concentration of the radioligand [<sup>3</sup>H]-nitrobenzylthioinosine ([<sup>3</sup>H]-NBTI), typically at its K<sub>d</sub> value (e.g., 0.8 nM).[7]
  - The prepared myocardial membranes (e.g., 50-100 μg protein).
- Incubation: Incubate the plate at room temperature (e.g., 20-22°C) for 60 minutes to allow binding to reach equilibrium.
- Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.
- Quantification: Place the filters in scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand (e.g., 10 μM NBTI). Specific binding is calculated by subtracting non-specific from total binding. Plot the specific binding against the log concentration of Draflazine and fit to a one-site competition model to determine the IC<sub>50</sub>, which can then be converted to a K<sub>i</sub> value using the Cheng-Prusoff equation. A K<sub>i</sub> of ~4.5 nM is expected for Draflazine in human myocardium.[7]

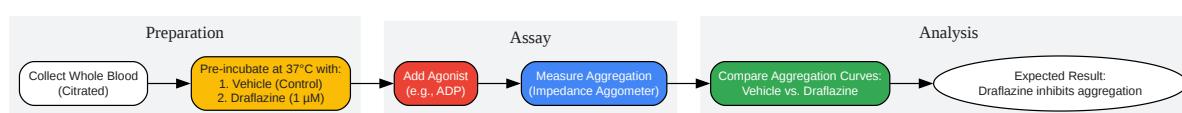
## Application 2: Anti-Platelet Aggregation Studies

Expertise & Rationale: Extracellular adenosine, acting primarily through the A<sub>2a</sub> receptor on platelets, is a potent inhibitor of platelet aggregation. This protocol is designed to demonstrate

how Draflazine, by increasing local adenosine levels, can enhance the natural braking system on platelet activation. This is a self-validating system because Draflazine itself has no direct anti-aggregatory effect; its activity is entirely dependent on the presence of endogenous adenosine.[5]

This assay measures platelet aggregation in a physiologically relevant environment.

- Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
- Assay Preparation: Allow the blood to stabilize at room temperature.
- Incubation with Inhibitor: Pre-incubate aliquots of whole blood with either vehicle (e.g., DMSO) or a fixed concentration of Draflazine (e.g., 1  $\mu\text{M}$ ) for a short period (e.g., 10-15 minutes) at 37°C.
- Addition of Agonist: Add a platelet agonist, such as Adenosine Diphosphate (ADP), at a concentration known to induce aggregation (e.g., 10  $\mu\text{M}$ ).
- Measurement: Immediately measure platelet aggregation using an impedance aggregometer. The instrument measures the change in electrical impedance between two electrodes as platelets aggregate onto them.
- Data Analysis: Compare the aggregation curve (impedance vs. time) of the Draflazine-treated sample to the vehicle control. The expected result is that in the presence of Draflazine, the ADP-induced aggregation will be significantly inhibited due to the potentiation of endogenous adenosine's anti-aggregatory effects.[5] The  $\text{IC}_{50}$  for Draflazine in this type of assay is approximately 0.5  $\mu\text{M}$ .[5]



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## Workflow for Platelet Aggregation Assay.

## In Vivo & Clinical Perspective

The principles observed in vitro have been translated into animal models and early-phase human trials.

- **Animal Models:** Draflazine has demonstrated significant cardioprotective efficacy against catecholamine-induced damage in rabbits. Furthermore, it has shown antihyperalgesic activity in guinea pig models of inflammatory pain, completely reversing hypersensitivity in both complete Freund's adjuvant (CFA) and carrageenan-induced inflammation models.[1]
- **Clinical Trials:** In a randomized, double-blind, placebo-controlled study in patients with unstable angina and non-Q-wave infarction, Draflazine was well-tolerated and did not cause adverse hemodynamic effects.[8] While it showed a trend towards reducing the duration of chest pain, the effect was not statistically significant in the small study population, and its development for cardiac arrhythmias was discontinued.[8][9] It has also been investigated in Phase 2 trials for ulcerative colitis.[3]

## Conclusion

R-75231 Draflazine is a quintessential example of a selective pharmacological tool. Its identity as a potent and highly selective inhibitor of the ENT1 nucleoside transporter is well-established, supported by extensive in vitro and in vivo data.[5][7] While its path to clinical approval has been challenging, its value to the scientific community is undeniable. For researchers in cardiovascular disease, inflammation, and neuroscience, Draflazine remains an indispensable molecule for probing the complex and multifaceted signaling pathways of endogenous adenosine. Its well-defined mechanism of action and the robust experimental protocols it has been validated with ensure its continued use in elucidating fundamental biological processes.

## References

- Maes, S. S., et al. (2012). Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs. *Journal of Pain Research*, 5, 391–400.
- Therapeutic Target Database. (n.d.). Draflazine. Retrieved from [\[Link\]](#)

- National Center for Biotechnology Information. (n.d.). Draflazine. PubChem Compound Database. Retrieved from [\[Link\]](#)
- Väisänen, L., et al. (1999). Nucleoside transport inhibition by draflazine in unstable coronary disease. *Heart*, 82(2), 167–172. Retrieved from [\[Link\]](#)
- Chembase.cn. (n.d.). DRAFLAZINE, (R)-. Retrieved from [\[Link\]](#)
- Parkinson, F. E., & Geiger, J. D. (1994). Interaction of the mioflazine derivative R75231 with the nucleoside transporter: evidence for positive cooperativity. *Naunyn-Schmiedeberg's Archives of Pharmacology*, 349(4), 439–445. Retrieved from [\[Link\]](#)
- Galinanes, M., et al. (1997). Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium. *British Journal of Pharmacology*, 120(1), 139–145. Retrieved from [\[Link\]](#)
- Patsnap Synapse. (n.d.). Draflazine - Drug Targets, Indications, Patents. Retrieved from [\[Link\]](#)
- van den Hout, L. P. A., et al. (2020). Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). *Biochemical Pharmacology*, 172, 113747. Retrieved from [\[Link\]](#)
- Beukers, M. W., et al. (1994). Nucleoside transport inhibition and platelet aggregation in human blood: R75231 and its enantiomers, draflazine and R88016. *European Journal of Pharmacology*, 266(1), 57–62. Retrieved from [\[Link\]](#)
- Hammond, J. R. (2000). Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. *Naunyn-Schmiedeberg's Archives of Pharmacology*, 361(4), 373–382. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Slc29a1 solute carrier family 29 (nucleoside transporters), member 1 [ (house mouse)]. Gene Database. Retrieved from [\[Link\]](#)

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## Sources

- [1. Draflazine \(R-75231\) | ENT1抑制剂 | MCE \[medchemexpress.cn\]](#)
- [2. Slc29a1 solute carrier family 29 \(nucleoside transporters\), member 1 \[Mus musculus \(house mouse\)\] - Gene - NCBI \[ncbi.nlm.nih.gov\]](#)
- [3. Draflazine - Drug Targets, Indications, Patents - Synapse \[synapse.patsnap.com\]](#)
- [4. Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Nucleoside transport inhibition and platelet aggregation in human blood: R75231 and its enantiomers, draflazine and R88016 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Draflazine | C30H33Cl2F2N5O2 | CID 60849 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. Nucleoside transport inhibition by draflazine in unstable coronary disease - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. TTD: Therapeutic Target Database \[ttd.idrblab.cn\]](#)
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